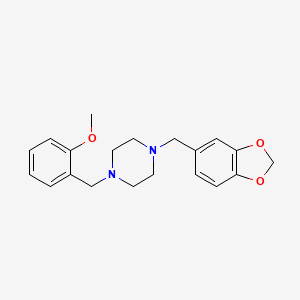

![molecular formula C29H21NO3 B5519354 1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)

1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of this compound involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, leading to the formation of various heterocyclic compounds (Ornik et al., 1990). Additionally, novel catalysts and solvent-free conditions have been developed to enhance the synthesis process, offering advantages such as operational simplicity, recyclability of catalyst, and excellent yields (Benzekri et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate and its derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. These studies provide insights into the compound's structural features, such as bond lengths, angles, and the overall three-dimensional arrangement, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation reactions and cyclizations, leading to the synthesis of a wide range of heterocyclic compounds. The use of green catalysts and environmentally benign conditions has been emphasized to improve the efficiency and sustainability of these reactions (Kumar et al., 2010).

Applications De Recherche Scientifique

Synthesis Techniques and Catalysis

- Sodium Dodecyl Sulfate-assisted Synthesis : An efficient synthesis of 1-(benzothiazolylamino)methyl-2-naphthols has been developed using sodium dodecyl sulfate in water. This method highlights a one-pot condensation process offering short reaction times, excellent yields, and the catalytic use of sodium dodecyl sulfate, which could be relevant for similar compounds (Kumar, Rao, & Rao, 2010).

- NH3(CH2)5NH3BiCl5 as a Catalyst : Demonstrates a simple, efficient, and green procedure for synthesizing 1-(benzothiazolylamino)methyl-2-naphthol derivatives using a novel hybrid catalyst under solvent-free conditions. This reflects the potential for innovative catalysis in synthetic procedures relevant to complex organic compounds (Benzekri et al., 2020).

Green Chemistry Applications

- Maltose as Green Catalyst : A green procedure using maltose under solvent-free conditions for preparing derivatives involving multi-component, one-pot condensation reaction. It emphasizes environmental sustainability and simple operation, which could be extrapolated to the synthesis of related compounds (Adrom et al., 2015).

Advanced Synthesis Using Catalytic Methods

- Iridium-catalyzed Reactions : The use of iridium catalysts for the efficient reaction of benzoyl chlorides with internal alkynes, producing substituted naphthalenes and anthracenes. This showcases the versatility of catalytic systems in synthesizing complex aromatic compounds, potentially applicable to the compound of interest (Yasukawa, Satoh, Miura, & Nomura, 2002).

Propriétés

IUPAC Name |

[1-(benzamidomethyl)naphthalen-2-yl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO3/c31-28(22-11-2-1-3-12-22)30-19-26-24-15-7-5-10-21(24)17-18-27(26)33-29(32)25-16-8-13-20-9-4-6-14-23(20)25/h1-18H,19H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJLZUKKJSHPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

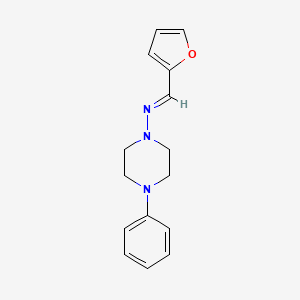

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)

![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

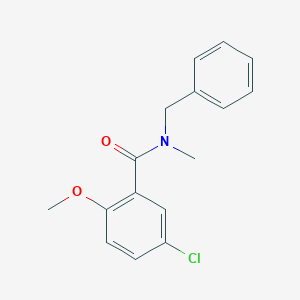

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)